![molecular formula C8H16ClNO2 B11905390 trans-Methyl3-amino-2,2-dimethyl-cyclobutanecarboxylatehydrochloride](/img/structure/B11905390.png)
trans-Methyl3-amino-2,2-dimethyl-cyclobutanecarboxylatehydrochloride
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Overview
Description
trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride: is a chemical compound with the molecular formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol . This compound is known for its unique structure, which includes a cyclobutane ring, making it an interesting subject for various chemical and pharmaceutical studies .
Preparation Methods
The synthesis of trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride typically involves multiple steps:
Cyclobutane Ring Formation: The initial step often involves the formation of the cyclobutane ring through a .
Esterification: The ester group is introduced via esterification, where the carboxylic acid derivative of the cyclobutane is reacted with methanol.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amine with hydrochloric acid.
Chemical Reactions Analysis
trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride undergoes various chemical reactions:
Scientific Research Applications
trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar compounds include:
trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate: Lacks the hydrochloride group, making it less soluble in water.
cis-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride: The cis isomer has different spatial arrangement, affecting its reactivity and biological activity.
Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate: Without the trans configuration, it exhibits different chemical properties.
Conclusion
trans-Methyl 3-amino-2,2-dimethyl-cyclobutanecarboxylate hydrochloride is a versatile compound with significant potential in various fields of research. Its unique structure and reactivity make it a valuable subject for further studies in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C8H16ClNO2 |
---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)5(4-6(8)9)7(10)11-3;/h5-6H,4,9H2,1-3H3;1H/t5-,6+;/m0./s1 |
InChI Key |
YNGIJCQPNBJXTP-RIHPBJNCSA-N |
Isomeric SMILES |
CC1([C@@H](C[C@H]1N)C(=O)OC)C.Cl |
Canonical SMILES |
CC1(C(CC1N)C(=O)OC)C.Cl |
Origin of Product |
United States |
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